

chemical properties of 4-Hydroxy-1-methyl-2-pyridone

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Compound of Interest

Compound Name: 4-Hydroxy-1-methyl-2-pyridone

Cat. No.: B591780

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An In-depth Technical Guide to the Chemical Properties of **4-Hydroxy-1-methyl-2-pyridone**

Introduction

4-Hydroxy-1-methyl-2-pyridone is a heterocyclic organic compound belonging to the pyridone class. Its structure, featuring a pyridine ring substituted with hydroxyl, methyl, and oxo groups, makes it a subject of interest in medicinal chemistry and drug development. Pyridone derivatives are known to exhibit a range of biological activities. This document provides a comprehensive overview of the known chemical properties, experimental protocols for their determination, and potential biological relevance of **4-Hydroxy-1-methyl-2-pyridone**.

Chemical and Physical Properties

Quantitative data for **4-Hydroxy-1-methyl-2-pyridone** is limited, with some properties currently available only through computational models. The following tables summarize the available data.

Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO ₂	[1]
Molecular Weight	125.13 g/mol	[1]
CAS Number	40357-87-7	[1]
IUPAC Name	4-hydroxy-1-methylpyridin-2-one	[1]
LogP (Computed)	-0.2	[1]
pKa (Predicted)	4.50 ± 1.00	[2]
Boiling Point (Predicted)	477.1°C at 760 mmHg	[2]
Flash Point (Predicted)	242.3°C	[2]
Density (Predicted)	1.306 g/cm ³	[2]

Table 2: Computed Topological and Molecular Descriptors

Descriptor	Value	Source
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Exact Mass	125.047678466 Da	[1]
Polar Surface Area	49.3 Å ²	[3]
Heavy Atom Count	9	[1]

Spectral Analysis

Detailed experimental spectral data for **4-Hydroxy-1-methyl-2-pyridone** is not widely published. However, general characteristics can be inferred from the functional groups present.

- ^1H NMR: The spectrum is expected to show signals for the N-methyl group and the protons on the pyridone ring.
- ^{13}C NMR: Signals corresponding to the carbonyl carbon, the carbon atoms of the aromatic ring, and the N-methyl carbon are expected.
- IR Spectroscopy: Characteristic absorption bands would include a C=O stretch for the ketone group, C=C and C-N stretching for the ring, and a broad O-H stretch for the hydroxyl group.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at an m/z corresponding to its molecular weight.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for research and development. Below are standard protocols for pKa and LogP determination.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution upon the addition of a titrant.^{[4][5][6]}

Apparatus and Reagents:

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Reaction vessel
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)

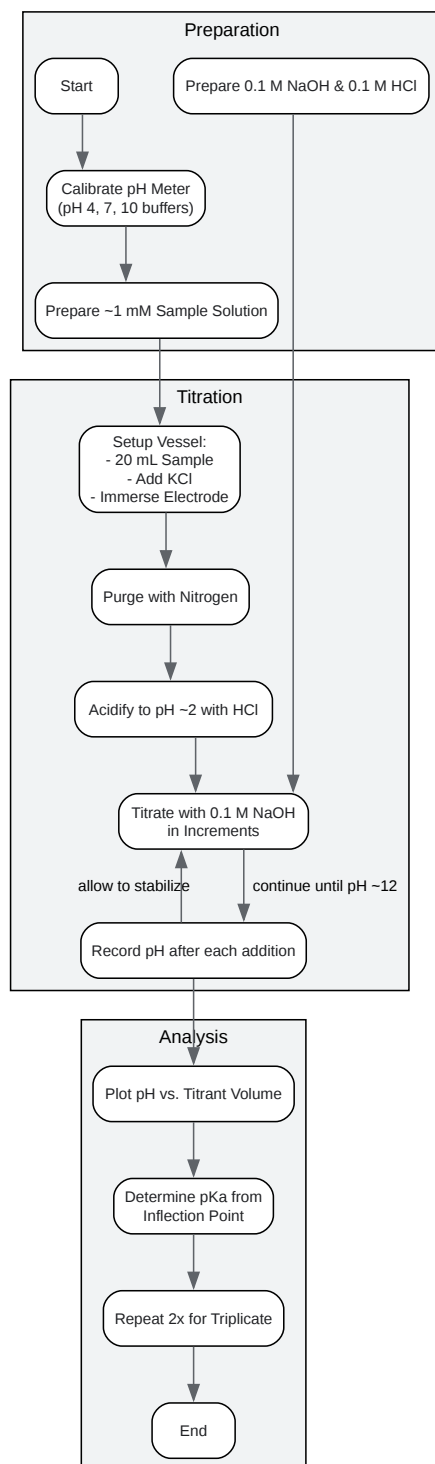
- 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
- Nitrogen gas supply
- Sample of **4-Hydroxy-1-methyl-2-pyridone**

Methodology:

- Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[\[4\]](#)
- Sample Preparation: Prepare a ~1 mM solution of the compound in water or a suitable co-solvent if solubility is low.[\[5\]](#)
- Titration Setup:
 - Place 20 mL of the sample solution into the reaction vessel with a magnetic stir bar.[\[5\]](#)
 - Add KCl solution to maintain a constant ionic strength.[\[4\]](#)
 - Immerse the pH electrode into the solution.
 - Purge the solution with nitrogen to remove dissolved CO₂.[\[4\]](#)
- Titration Process:
 - If the compound is acidic, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[\[5\]](#)
 - Titrate the solution by adding small, precise increments of 0.1 M NaOH.[\[5\]](#)
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[\[5\]](#)
- Data Analysis:
 - Plot the measured pH values against the volume of titrant added to generate a titration curve.

- The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[\[7\]](#)
- Perform the titration in triplicate to ensure reproducibility.[\[4\]](#)

Workflow for pKa Determination by Potentiometric Titration

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Workflow for pKa Determination by Potentiometric Titration

Protocol 2: Determination of LogP by Shake-Flask

Method

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (LogP).^{[7][8]}

Apparatus and Reagents:

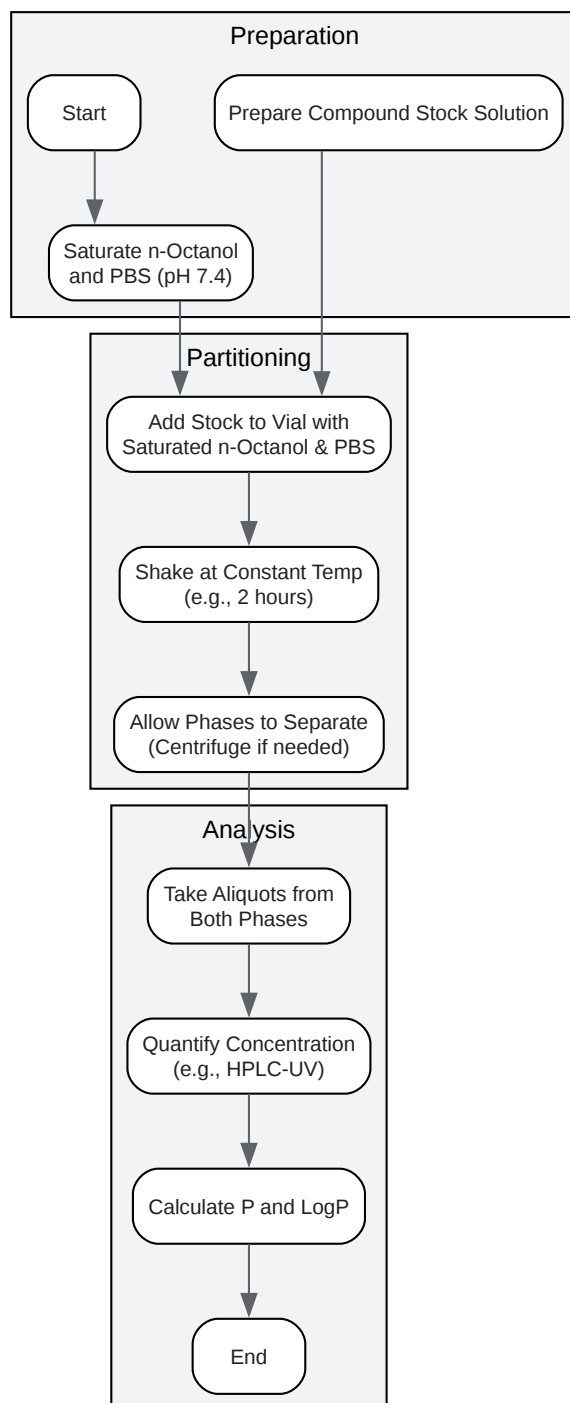
- Separatory funnels or vials with screw caps
- Mechanical shaker or rotator
- Centrifuge (optional)
- Analytical instrument for quantification (e.g., HPLC-UV)
- n-Octanol (HPLC grade)
- Phosphate Buffered Saline (PBS), pH 7.4
- Sample of **4-Hydroxy-1-methyl-2-pyridone**

Methodology:

- Phase Saturation:
 - Mix n-octanol and PBS (pH 7.4) in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the two phases.^[9]
 - Allow the phases to separate completely before use.^[9]
- Sample Preparation:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).^[9]
 - Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS. The final concentration should be low enough to avoid micelle formation.^[10]

- Partitioning:
 - Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to allow equilibrium to be reached.[\[11\]](#)
 - Let the vials stand undisturbed (or centrifuge at low speed) to allow for complete phase separation.[\[12\]](#)
- Quantification:
 - Carefully withdraw an aliquot from both the n-octanol (upper) phase and the aqueous (lower) phase.[\[12\]](#)
 - Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$
 - LogP is the base-10 logarithm of the partition coefficient: $\text{LogP} = \log_{10}(P)$
 - The experiment should be repeated at least three times.

Workflow for LogP Determination by Shake-Flask Method

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Workflow for LogP Determination by Shake-Flask Method

Biological Activity

While specific studies on **4-Hydroxy-1-methyl-2-pyridone** are limited, the broader class of 4-hydroxy-2-pyridone derivatives has been investigated for various biological activities.

- **Antibacterial Activity:** Several studies have reported that the 4-hydroxy-2-pyridone scaffold is a promising starting point for the development of new antibacterial agents, particularly against Gram-negative bacteria.[\[13\]](#)[\[14\]](#)
- **Mechanism of Action:** Some compounds within this class have been shown to act as inhibitors of bacterial DNA synthesis.[\[13\]](#) They may target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[\[14\]](#)
- **Antimycobacterial and Antibiofilm Activity:** Derivatives of 4-hydroxy-2-pyridone have also been explored as agents that can inhibit the growth and biofilm formation of mycobacteria.[\[15\]](#)[\[16\]](#)

The presence of the 4-hydroxy-2-pyridone core in the target molecule suggests it may share these biological properties, making it a candidate for further investigation in antimicrobial drug discovery.

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